molecular formula C16H17N3O2 B1667782 Brevianamide F CAS No. 38136-70-8

Brevianamide F

Numéro de catalogue: B1667782
Numéro CAS: 38136-70-8
Poids moléculaire: 283.32 g/mol
Clé InChI: RYFZBPVMVYTEKZ-KBPBESRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brevianamide F, également connu sous le nom de cyclo-(L-Trp-L-Pro), est un composé naturel appartenant à la classe des 2,5-dikétopiperazines. Il s'agit du membre le plus simple et du précurseur biosynthétique d'une grande famille de 2,5-dikétopiperazines à tryptophane-proline prénylées biologiquement actives. Ces composés sont produits par des champignons tels qu'Aspergillus fumigatus et Aspergillus species . This compound a été isolé de diverses sources, notamment la bactérie Streptomyces sp. souche TN58, et a montré une activité contre les bactéries Gram-positives telles que Staphylococcus aureus et Micrococcus luteus .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de Brevianamide F implique l'ancrage du tryptophane à des supports solides à l'aide d'une poignée dihydropyranyle. Cette méthode permet la formation de la dikétopiperazine naturelle this compound. Le processus implique la préparation d'une nouvelle poignée (acide 4-[(3,4-dihydro-2H-pyran-2-yl)méthoxy]benzoïque) pour fonctionnaliser les résines d'aminométhyle ou de méthylbenzhydrylamine. La formation d'une liaison hémiaminale avec le système indole peut être réalisée par chauffage conventionnel ou aux micro-ondes dans le 1,2-dichloroéthane en présence de p-toluènesulfonate de pyridine, avec un rendement de 70 à 95 % . L'acide aminé peut être libéré de la résine à température ambiante en utilisant de l'acide trifluoroacétique dans le dichlorométhane avec un capteur de cation, ce qui donne des rendements allant jusqu'à 90 % .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées, mais les voies synthétiques décrites ci-dessus peuvent être adaptées pour une production à grande échelle. L'utilisation de la synthèse en phase solide et de résines fonctionnalisées permet une production efficace et évolutive de this compound et de composés apparentés.

Analyse Des Réactions Chimiques

Enzymatic Prenylation and Epoxidation

Brevianamide F serves as a biosynthetic precursor to structurally complex alkaloids through enzyme-mediated reactions:

a. Prenyltransferase (BvnC) Activity

  • Reaction : BvnC catalyzes the transfer of a dimethylallyl group from DMAPP to this compound, forming Deoxybrevianamide E (C₂₁H₂₃N₃O₃) .

  • Mechanism : Electrophilic aromatic substitution at the indole C2 position.

  • Yield : >90% conversion in heterologous Aspergillus oryzae systems .

b. Flavin Monooxygenase (BvnB) Epoxidation

  • Reaction : BvnB oxidizes Deoxybrevianamide E to form Brevianamide E (C₂₁H₂₃N₃O₄) via 2,3-indole epoxidation .

  • Key Data :

    EnzymeSubstrateProductConversion Efficiency
    BvnBDeoxybrevianamide EBrevianamide E85%

Non-Enzymatic Cyclization and Rearrangements

This compound derivatives undergo spontaneous transformations under mild conditions:

a. Base-Induced Cyclization

  • Reaction : Treatment with LiOH in aqueous media triggers a domino retro-5-exo-trig/ -shift/Diels–Alder sequence, yielding Brevianamide A and Brevianamide B .

  • Conditions : LiOH (2 equiv), H₂O, 25°C, 24 h.

  • Outcomes :

    Starting MaterialProducts (Ratio)Combined Yield
    Dehydrobrevianamide EBrevianamide A : Brevianamide B (93:7)63%

b. Acid-Catalyzed Rearrangements

  • Reaction : Protonation at the indole nitrogen facilitates semi-pinacol rearrangements, forming spiro-ψ-indoxyl intermediates .

  • Mechanistic Insight : DFT calculations support a stepwise process involving carbocation formation and hydride shift (ΔG‡ = 18.3 kcal/mol) .

Biomimetic Diels–Alder Reactions

This compound-derived azadienes participate in intramolecular [4+2] cycloadditions:

a. Thermal Cycloaddition

  • Reaction : Heating Deoxybrevianamide E derivatives induces inverse-electron-demand Diels–Alder reactions, forming bicyclo[2.2.2]diazaoctane cores .

  • Key Parameters :

    TemperatureSolventDiastereomeric Ratio (A:B)
    80°CToluene85:15

b. Enzymatic Stereocontrol

  • Role of BvnE : This isomerase directs exo-selectivity in Diels–Alder reactions, increasing Brevianamide A production by 10:1 compared to non-enzymatic pathways .

Oxidative Modifications

a. P450-Catalyzed Hydroxylation

  • Reaction : BvnD (Cytochrome P450) oxidizes intermediates at C11, enabling azadiene formation for subsequent cyclizations .

  • Theoretical Support : Bond dissociation energy (BDE) calculations identify C11 as the preferred hydroxylation site (BDE = 85.2 kcal/mol) .

Applications De Recherche Scientifique

Antithrombotic Properties

Recent studies have highlighted the antithrombotic effects of Brevianamide F, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound appears to exert its effects through modulation of the MAPK signaling pathway and the coagulation cascade.

Biosynthetic Applications

This compound's biosynthetic pathways have been explored for their potential in synthetic biology and biocatalysis. The compound is produced via specific gene clusters within fungi, which can be manipulated to enhance production or create derivatives with improved pharmacological properties.

Biosynthetic Pathway Engineering

  • Gene Clusters : The biosynthetic gene cluster responsible for the production of this compound has been identified in Penicillium brevicompactum. Key genes involved include those coding for nonribosomal peptide synthetases and other enzymes essential for its assembly .
  • Synthetic Biology Approaches : Recent advancements in synthetic biology have enabled the engineering of microbial strains to optimize the production of this compound. This includes using heterologous expression systems to produce the compound more efficiently .

Potential Anticancer Activity

The genus Penicillium, from which this compound is derived, is known for producing various cytotoxic compounds with potential anticancer properties. Research indicates that secondary metabolites from this genus can inhibit the growth of different human cancer cell lines, suggesting that this compound may also possess similar properties .

Summary Table of Applications

Application AreaDescriptionReference
Antithrombotic EffectsModulates MAPK signaling pathway; reduces platelet aggregation; improves blood flow dynamics
Biosynthetic PathwaysGene clusters identified for production; engineered microbial strains for enhanced synthesis
Anticancer ActivityPotential growth inhibition against human cancer cells; derived from Penicillium species

Comparaison Avec Des Composés Similaires

Brevianamide F fait partie d'une famille plus large de 2,5-dikétopiperazines, qui comprend des composés tels que Brevianamide A et Brevianamide B . Ces composés partagent une structure de base similaire, mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels. Brevianamide A et B sont également produits par des champignons et ont montré diverses activités biologiques, notamment des effets insecticides et cytotoxiques . Comparé à Brevianamide A et B, this compound est unique dans sa simplicité et sert de précurseur biosynthétique pour des dikétopiperazines plus complexes .

Composés similaires

  • Brevianamide A
  • Brevianamide B
  • Paraherquamides
  • Malbrancheamides
  • Stephacidins
  • Notoamides

Ces composés sont structurellement similaires à this compound et appartiennent à la même classe de 2,5-dikétopiperazines.

Activité Biologique

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine derived from various fungi and bacteria, notably Aspergillus species and Streptomyces sp. strain TN58. This compound has garnered attention for its diverse biological activities, including antimicrobial, antithrombotic, and potential anti-tumor effects.

Antimicrobial Effects

This compound exhibits significant antimicrobial properties against Gram-positive bacteria. Research indicates that it is effective against Staphylococcus aureus and Micrococcus luteus, showcasing its potential as an antibacterial agent. Additionally, it has antifungal activity against pathogens like Trichophyton rubrum, Candida neoformans, and Candida albicans .

Antithrombotic Activity

Recent studies have highlighted the antithrombotic effects of this compound. In a zebrafish model of thrombosis, this compound was shown to modulate the MAPK signaling pathway and the coagulation cascade, leading to a reduction in platelet aggregation and thrombus formation. The compound significantly decreased levels of thrombus-related factors such as thromboxane A2 (TXA2), von Willebrand factor (vWF), and D-dimer, indicating its role in inhibiting thrombus formation .

Table 1: Antithrombotic Effects of this compound

ParameterControl GroupThis compound Group
TXA2 LevelsHighSignificantly Reduced
vWF LevelsHighSignificantly Reduced
D-dimer LevelsHighSignificantly Reduced
Platelet AggregationHighSignificantly Inhibited
Erythrocyte Fluorescence AreaNormalDecreased

The antithrombotic mechanism of this compound involves:

  • Inhibition of Platelet Aggregation : this compound reduces the aggregation of platelets in response to thrombin.
  • Gene Expression Modulation : Transcriptome analysis demonstrated that this compound alters the expression profile of genes associated with thrombosis, particularly those involved in the MAPK pathway .
  • Reduction of Inflammatory Markers : The compound also appears to mitigate inflammatory responses linked to thrombus formation.

Additional Biological Activities

Beyond its antimicrobial and antithrombotic properties, this compound has been noted for its potential anti-tumor effects. Analogues of this compound have demonstrated bacteriostatic and insecticidal activities, suggesting a broader spectrum of biological applications .

Study on Antithrombotic Activity

In a controlled study using zebrafish models, researchers administered varying concentrations of this compound to evaluate its effects on thrombus formation. The results indicated a dose-dependent response where higher concentrations led to more significant reductions in thrombus-related factors.

Antimicrobial Efficacy Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, confirming its potent antibacterial properties.

Propriétés

IUPAC Name

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZBPVMVYTEKZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959075
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38136-70-8
Record name Brevianamide F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38136-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevianamide F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREVIANAMIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevianamide F
Reactant of Route 2
Brevianamide F
Reactant of Route 3
Brevianamide F
Reactant of Route 4
Brevianamide F
Reactant of Route 5
Brevianamide F
Reactant of Route 6
Brevianamide F
Customer
Q & A

Q1: What is the molecular formula and weight of Brevianamide F?

A1: this compound has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, numerous studies have characterized this compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is this compound synthesized in nature?

A3: this compound is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of this compound from the amino acids tryptophan and proline. [, ]

Q4: Has this compound been found in any other organisms besides fungi?

A4: While primarily found in fungi, this compound has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does this compound contribute to the biosynthesis of other bioactive compounds?

A6: this compound acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from this compound?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of this compound at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying this compound?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of this compound. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of this compound affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of this compound. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study this compound and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of this compound and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of this compound and its derivatives in drug discovery?

A12: Given the diverse biological activities of this compound derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of this compound derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of this compound derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.